Product packaging for 3-Iodo-4-(piperazin-1-yl)benzoic acid(Cat. No.:CAS No. 1131614-93-1)

3-Iodo-4-(piperazin-1-yl)benzoic acid

Cat. No.: B13751790
CAS No.: 1131614-93-1
M. Wt: 332.14 g/mol
InChI Key: AUPYLXSYIKWVBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Benzoic Acid and Piperazine (B1678402) Chemistry

The chemical properties and applications of 3-Iodo-4-(piperazin-1-yl)benzoic acid are deeply rooted in the well-established chemistries of its constituent parts: benzoic acid and piperazine.

Benzoic Acid Derivatives: Benzoic acid and its derivatives are a cornerstone of organic chemistry and are prevalent in a vast array of natural products and synthetic compounds. The carboxylic acid group is a versatile functional handle, allowing for a variety of chemical transformations such as esterification, amidation, and reduction. The presence of the aromatic ring allows for electrophilic and nucleophilic substitution reactions, enabling further functionalization. The iodine substituent on the benzene (B151609) ring is of particular importance as it can participate in a range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

Piperazine Chemistry: The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. This moiety is a common pharmacophore in medicinal chemistry, found in numerous approved drugs. epa.govresearchgate.netmedchemica.comgoogle.com The two nitrogen atoms provide sites for substitution, allowing for the introduction of diverse chemical groups to modulate a molecule's physicochemical properties, such as solubility, lipophilicity, and basicity. epa.govresearchgate.net These properties are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. epa.govresearchgate.net The piperazine ring can also engage in important hydrogen bonding interactions with biological targets.

The combination of the reactive iodine atom, the versatile carboxylic acid group, and the modifiable piperazine ring in a single molecule makes this compound a highly valuable and versatile building block in synthetic chemistry.

Rationale for Academic Investigation of the Compound

The primary driver for the academic and industrial investigation of this compound is its role as a key intermediate in the synthesis of potent and selective inhibitors of Poly(ADP-ribose) polymerase (PARP). nih.gov PARP inhibitors are a class of targeted cancer therapies that have shown significant efficacy in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1 and BRCA2 mutations. nih.gov

One of the most prominent PARP inhibitors is Olaparib. The synthesis of Olaparib and its analogues often utilizes intermediates that are structurally very similar to this compound. nih.gov The general synthetic strategy involves using the carboxylic acid group to form an amide bond with another part of the target molecule, while the piperazine nitrogen is functionalized to introduce other necessary chemical fragments. The iodine atom can be used in cross-coupling reactions to build the complex carbon skeleton of the final drug molecule.

The demand for efficient and scalable syntheses of PARP inhibitors and other complex drug candidates has spurred research into the preparation and utilization of versatile building blocks like this compound. Academic and industrial laboratories are focused on developing robust synthetic routes to this intermediate and exploring its application in the creation of novel therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13IN2O2 B13751790 3-Iodo-4-(piperazin-1-yl)benzoic acid CAS No. 1131614-93-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1131614-93-1

Molecular Formula

C11H13IN2O2

Molecular Weight

332.14 g/mol

IUPAC Name

3-iodo-4-piperazin-1-ylbenzoic acid

InChI

InChI=1S/C11H13IN2O2/c12-9-7-8(11(15)16)1-2-10(9)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2,(H,15,16)

InChI Key

AUPYLXSYIKWVBV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)C(=O)O)I

Origin of Product

United States

Synthetic Strategies and Methodologies for 3 Iodo 4 Piperazin 1 Yl Benzoic Acid

Established Synthetic Routes

Established methods for the synthesis of 3-iodo-4-(piperazin-1-yl)benzoic acid and its analogs rely on well-documented and versatile reactions. These include direct iodination of a suitable precursor, various cross-coupling reactions to form the C-N bond, and multistep sequences starting from readily available materials.

Iodination Approaches

Direct iodination of an aromatic ring is a fundamental strategy for introducing an iodine atom. For the synthesis of this compound, this would typically involve the iodination of 4-(piperazin-1-yl)benzoic acid. The piperazinyl group is an ortho-, para-directing group, meaning it will direct incoming electrophiles to the positions ortho and para to itself. Since the para position is already occupied by the carboxylic acid group, iodination is expected to occur at the ortho position (position 3).

Various iodinating reagents can be employed, often in the presence of an acid catalyst. A common method involves the use of iodine monochloride (ICl) or a mixture of an iodide salt (like KI) and an oxidizing agent (such as sodium hypochlorite (B82951) or hydrogen peroxide). Another approach is the use of iodic acid (HIO₃) in the presence of sulfuric acid. nih.gov

A plausible reaction scheme is presented below:

Scheme 1: Hypothetical Iodination of 4-(piperazin-1-yl)benzoic acid

Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-heteroatom and carbon-carbon bonds. In the context of synthesizing this compound, these reactions are primarily used to form the C-N bond between the benzoic acid ring and the piperazine (B1678402) moiety.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or triflate). wikipedia.org This reaction is highly versatile and tolerant of a wide range of functional groups. wikipedia.org For the synthesis of the target molecule, this would involve the reaction of piperazine with a 3-iodo-4-halobenzoic acid (e.g., 4-chloro-3-iodobenzoic acid or 4-fluoro-3-iodobenzoic acid).

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst. wikipedia.org The choice of palladium precursor, ligand, base, and solvent is crucial for the success of the reaction.

Table 1: Typical Conditions for Buchwald-Hartwig Amination

Component Examples
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃
Ligand BINAP, XPhos, SPhos, DavePhos
Base NaOt-Bu, K₃PO₄, Cs₂CO₃
Solvent Toluene (B28343), Dioxane, THF

A potential synthetic route is shown below:

Scheme 2: Synthesis via Buchwald-Hartwig Amination

Ullmann-type Coupling Reaction:

The Ullmann condensation is a copper-catalyzed reaction that can also be used to form C-N bonds. organic-chemistry.org Traditionally, this reaction required harsh conditions (high temperatures and stoichiometric amounts of copper). organic-chemistry.org However, modern modifications using ligands for the copper catalyst allow the reaction to proceed under milder conditions. mdpi.com Similar to the Buchwald-Hartwig reaction, an Ullmann-type coupling could be employed by reacting piperazine with a 3-iodo-4-halobenzoic acid in the presence of a copper catalyst and a base.

Suzuki-Miyaura Coupling:

While typically used for C-C bond formation, the Suzuki-Miyaura reaction can be adapted for the synthesis of precursors to the target molecule. For instance, a Suzuki-Miyaura coupling could be envisioned between a suitably protected 4-(piperazin-1-yl)phenylboronic acid and a 3-iodobenzoic acid derivative. rsc.orgnih.govresearchgate.netnih.govnih.govorgsyn.orgsemanticscholar.org Subsequent manipulation of the functional groups would be necessary to arrive at the final product.

Sonogashira Coupling:

The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. gold-chemistry.orgorganic-chemistry.orglibretexts.org While not a direct route to the target molecule, it could be used to introduce an alkynyl group that could be further functionalized. For example, a Sonogashira coupling of a protected this compound with a suitable alkyne could be a step in a more complex synthetic sequence. gold-chemistry.orgorganic-chemistry.orglibretexts.org

Multistep Syntheses from Precursors

The synthesis of this compound can also be achieved through a multistep sequence starting from more readily available precursors. A common strategy involves the nucleophilic aromatic substitution (SNAr) of a highly activated aryl halide with piperazine.

For example, starting from 4-fluoro-3-nitrobenzoic acid, the fluorine atom can be displaced by piperazine due to the activating effect of the ortho-nitro group. The nitro group can then be reduced to an amino group, which can subsequently be converted to an iodide via a Sandmeyer-type reaction.

Scheme 3: A Potential Multistep Synthesis

This approach allows for the strategic introduction of the different functional groups in a controlled manner.

Novel and Optimized Synthetic Protocols

Recent advancements in synthetic chemistry have focused on developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of complex molecules.

Efficiency and Atom Economy Considerations in Synthesis

Optimized protocols aim to improve efficiency by using catalytic amounts of reagents, minimizing the number of synthetic steps, and choosing reactions with higher atom economy. For instance, developing a highly efficient one-pot synthesis would be a significant improvement over a lengthy multistep route.

Green Chemistry Approaches to Synthetic Development

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. For the synthesis of this compound, several green chemistry approaches can be considered:

Use of Greener Solvents: Replacing hazardous solvents like dioxane and toluene with more environmentally benign alternatives such as water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF) is a key aspect of green chemistry. researchgate.net

Catalyst Recyclability: The development of heterogeneous catalysts or catalyst systems that can be easily recovered and reused can significantly reduce waste and cost. researchgate.net

Energy Efficiency: Utilizing milder reaction conditions, such as lower temperatures and pressures, can reduce energy consumption. Microwave-assisted synthesis can often accelerate reactions and reduce energy usage compared to conventional heating.

Use of Renewable Feedstocks: While not directly applicable to the synthesis of this specific molecule from simple starting materials, the broader principle of using renewable resources is a cornerstone of green chemistry.

Recent research in the synthesis of N-aryl piperazines has explored the use of recyclable catalysts and bio-based solvents, highlighting the trend towards more sustainable synthetic methodologies. researchgate.net

Mechanistic Investigations of Key Synthetic Transformations

The synthesis of this compound involves the formation of a crucial carbon-nitrogen (C-N) bond between a benzoic acid derivative and a piperazine ring. The mechanistic pathways for this key transformation are primarily governed by the principles of modern catalytic cross-coupling reactions and classical nucleophilic substitution chemistry. The two most relevant mechanistic strategies for this synthesis are the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).

Buchwald-Hartwig Amination Mechanism

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used to form C-N bonds. acsgcipr.org For the synthesis of this compound, this reaction would typically involve the coupling of an aryl halide, such as 4-fluoro-3-iodobenzoic acid or 4-chloro-3-iodobenzoic acid, with piperazine. The catalytic cycle, which is central to understanding this transformation, involves a sequence of well-defined steps centered on a palladium catalyst. wikipedia.orgjk-sci.com

The reaction is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex. In this step, the palladium atom inserts itself into the carbon-halogen bond (e.g., C-I), leading to the formation of a square planar palladium(II) complex. jk-sci.comlibretexts.org Following this, the piperazine nucleophile coordinates to the palladium(II) center. A stoichiometric amount of a strong base is then required to deprotonate the coordinated amine, forming a palladium-amido complex and displacing the halide ligand. jk-sci.com The final and critical step is reductive elimination , where the C-N bond is formed, yielding the desired product, this compound. This step also regenerates the active palladium(0) catalyst, allowing the catalytic cycle to continue. wikipedia.orglibretexts.org The efficiency and success of this cycle are highly dependent on the choice of phosphine (B1218219) ligands complexed to the palladium, which stabilize the catalytic species and modulate its reactivity. jk-sci.com

Table 1: Key Steps in the Buchwald-Hartwig Catalytic Cycle
StepDescriptionKey Intermediates/Complexes
1. Oxidative Addition The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond. The palladium is oxidized from Pd(0) to Pd(II).LnPd(0) → LnPd(Ar)(X)
2. Amine Coordination & Deprotonation The amine (piperazine) coordinates to the Pd(II) complex. A base removes a proton from the amine nitrogen, forming a palladium-amido complex.LnPd(Ar)(X) + Amine → [LnPd(Ar)(Amine)]+X- → LnPd(Ar)(Amido)
3. Reductive Elimination The aryl group and the amido group couple, forming the C-N bond of the final product. The palladium is reduced from Pd(II) back to Pd(0), regenerating the catalyst.LnPd(Ar)(Amido) → Ar-Amine + LnPd(0)

Nucleophilic Aromatic Substitution (SNAr) Mechanism

An alternative pathway for the synthesis of this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. wikipedia.org This mechanism is viable when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. wikipedia.orgmasterorganicchemistry.com In a potential synthesis starting from 4-fluoro-3-iodobenzoic acid, the fluorine atom serves as the leaving group, and the carboxylic acid group acts as an electron-withdrawing activator.

The SNAr mechanism proceeds via a two-step addition-elimination process. masterorganicchemistry.com

Nucleophilic Attack: The reaction begins with the attack of the nucleophile (one of the nitrogen atoms of piperazine) on the electrophilic carbon atom of the aromatic ring that bears the leaving group (fluorine). youtube.com This step is typically the rate-determining step. This attack temporarily breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com

Stabilization and Elimination: The negative charge of the Meisenheimer complex is delocalized and stabilized by resonance, particularly through the electron-withdrawing carboxylic acid group. masterorganicchemistry.comyoutube.com In the final step, the aromaticity of the ring is restored by the expulsion of the leaving group (fluoride ion), resulting in the formation of the substituted product. masterorganicchemistry.com

Table 2: Key Steps in the SNAr Mechanism
StepDescriptionKey Intermediates
1. Addition of Nucleophile The piperazine nucleophile attacks the carbon atom bearing the leaving group (e.g., fluorine) on the aromatic ring. This forms a resonance-stabilized carbanion intermediate.Meisenheimer Complex (a negatively charged, non-aromatic cyclohexadienyl anion)
2. Elimination of Leaving Group The leaving group (e.g., fluoride (B91410) ion) is expelled from the intermediate, and the aromaticity of the ring is restored.Final substituted product and the leaving group anion (F-)

Chemical Reactivity and Transformations of 3 Iodo 4 Piperazin 1 Yl Benzoic Acid

Reactions of the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group is a primary site for transformations, most commonly through esterification and amidation reactions. These reactions are fundamental in creating prodrugs, modifying pharmacokinetic properties, or preparing intermediates for further synthesis.

Esterification: The carboxylic acid can be converted to its corresponding ester, for example, the methyl ester, methyl 3-iodo-4-(piperazin-1-yl)benzoate. This transformation is typically achieved under standard esterification conditions, such as reaction with an alcohol (e.g., methanol) in the presence of an acid catalyst. This ester derivative is often used as an intermediate where the reactivity of the piperazine (B1678402) or aryl iodide is to be exploited while the carboxylic acid is protected.

Amidation: The formation of amides from the carboxylic acid moiety is a widely utilized transformation. This is typically accomplished by first activating the carboxylic acid, for instance by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine. Alternatively, standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can be employed to directly couple the carboxylic acid with an amine in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

These amidation reactions are crucial for building larger molecular scaffolds. For instance, 3-iodo-4-(piperazin-1-yl)benzoic acid has been used as a scaffold to create a library of amide derivatives by reacting it with various amines, demonstrating its utility in the synthesis of potential kinase inhibitors.

Amine ReactantCoupling Reagent/ConditionsProductReference
4-FluoroanilineSOCl₂, then amine4-(4-(4-Fluorobenzoyl)piperazin-1-yl)-3-iodobenzoic acidPatent WO2010146028A1
CyclopropylamineHATU, DIPEA, DMFN-Cyclopropyl-3-iodo-4-(piperazin-1-yl)benzamidePatent WO2010146028A1
(Tetrahydro-2H-pyran-4-yl)methanamineHATU, DIPEA, DMF3-Iodo-4-(piperazin-1-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)benzamidePatent WO2010146028A1

Reactions Involving the Piperazine Ring

The piperazine moiety contains a secondary amine (N-H) that is nucleophilic and can readily undergo reactions such as N-alkylation and N-acylation. These modifications are commonly used to introduce substituents that can interact with biological targets or alter the physicochemical properties of the molecule. Often, these reactions are performed on the ester form of the parent molecule, such as methyl 3-iodo-4-(piperazin-1-yl)benzoate, to prevent interference from the acidic proton of the carboxylic acid.

N-Alkylation: The secondary amine of the piperazine ring can be alkylated using alkyl halides or via reductive amination. For example, reaction with an alkyl halide (R-X) in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile (B52724) yields the N-alkylated product. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) is another effective method.

N-Acylation: Acylation of the piperazine nitrogen is another common transformation, forming a tertiary amide. This is typically achieved by reacting the piperazine with an acyl chloride or a carboxylic acid using standard amide coupling conditions. This functionalization introduces an acyl group, which can serve as a key pharmacophoric element.

Reactant (on methyl ester)Reagent/ConditionsProduct (ester form)Reference
1-Boc-piperidine-4-carbaldehydeNaBH(OAc)₃, THFMethyl 4-(4-((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)piperazin-1-yl)-3-iodobenzoatePatent WO2010146028A1
4-Fluorobenzoyl chlorideEt₃N, DCMMethyl 4-(4-(4-fluorobenzoyl)piperazin-1-yl)-3-iodobenzoatePatent WO2010146028A1
Isopropylsulfonyl chloridePyridine, DCMMethyl 3-iodo-4-(4-(isopropylsulfonyl)piperazin-1-yl)benzoatePatent WO2010146028A1

Reactivity of the Aryl Iodide Moiety (e.g., Cross-Coupling Reactions, Nucleophilic Aromatic Substitution)

The carbon-iodine bond on the aromatic ring is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. Aryl iodides are highly reactive substrates for these transformations, making this position ideal for introducing molecular diversity.

Cross-Coupling Reactions:

Suzuki Coupling: The reaction of the aryl iodide with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., Na₂CO₃ or K₂CO₃) is a powerful method for forming new aryl-aryl or aryl-vinyl bonds. This reaction has been successfully applied to the methyl ester of this compound to introduce various aryl and heteroaryl substituents.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst (e.g., CuI). It is an efficient method for synthesizing aryl alkynes. This transformation has been demonstrated on the methyl ester derivative, expanding the range of accessible structures from this scaffold.

Heck Coupling: While not specifically documented for this exact molecule in the reviewed literature, the aryl iodide moiety is an excellent substrate for Heck reactions, which would involve coupling with an alkene to form a substituted alkene product. unizin.orglibretexts.orglibretexts.org

Nucleophilic Aromatic Substitution (SNAr): Generally, nucleophilic aromatic substitution on aryl halides requires strong electron-withdrawing groups positioned ortho or para to the leaving group. Given the electron-donating nature of the adjacent piperazine group, SNAr at the iodine-bearing carbon is electronically disfavored and not a typical reaction pathway for this substrate under standard conditions.

Reaction TypeCoupling PartnerCatalyst/ConditionsProduct (ester form)Reference
Suzuki Coupling4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-aminePdCl₂(dppf), Na₂CO₃, Dioxane/H₂OMethyl 3-(2-aminopyridin-4-yl)-4-(piperazin-1-yl)benzoatePatent WO2010146028A1
Sonogashira CouplingEthynyltrimethylsilanePd(PPh₃)₂Cl₂, CuI, Et₃N, THFMethyl 4-(piperazin-1-yl)-3-((trimethylsilyl)ethynyl)benzoatePatent WO2010146028A1
Suzuki Coupling(6-Methoxypyridin-3-yl)boronic acidPd(PPh₃)₄, K₂CO₃, DME/H₂OMethyl 3-(6-methoxypyridin-3-yl)-4-(piperazin-1-yl)benzoatePatent WO2010146028A1

Functionalization of the Aromatic Ring

Further functionalization of the benzene (B151609) ring of this compound via electrophilic aromatic substitution is complex due to the competing directing effects of the existing substituents.

Piperazin-1-yl group: This is a substituted amino group, which is a powerful activating group and strongly directs incoming electrophiles to the ortho and para positions. The para position is occupied, so it directs to the position ortho to itself (C5).

Carboxylic acid group (-COOH): This is a deactivating group and a meta-director. It directs incoming electrophiles to the positions meta to itself (C3 and C5).

Iodo group (-I): Halogens are deactivating but are ortho- and para-directing. The para position is occupied, so it directs to the positions ortho to itself (C2).

Design, Synthesis, and Structure Activity Relationship Sar of 3 Iodo 4 Piperazin 1 Yl Benzoic Acid Derivatives

Design Principles for Analogues and Modified Architectures

The design of derivatives based on the 3-iodo-4-(piperazin-1-yl)benzoic acid scaffold is primarily guided by its role as a crucial component in constructing larger molecules targeting specific biological entities, most notably PARP-1. PARP inhibitors are designed to mimic the nicotinamide (B372718) portion of the NAD+ cofactor, binding to the enzyme's catalytic domain. The core pharmacophoric features generally include an aromatic ring and a carboxamide group, which are essential for forming key hydrogen bonds and stacking interactions within the enzyme's active site.

The 4-(piperazin-1-yl)benzoic acid moiety serves as a versatile building block. The piperazine (B1678402) ring offers a key attachment point for introducing various substituents, allowing for the modulation of the compound's physicochemical properties such as solubility, basicity, and conformational flexibility. This is critical for optimizing pharmacokinetic and pharmacodynamic profiles.

The benzoic acid provides the necessary carboxamide functionality upon coupling with other molecular fragments. Modifications to the aromatic ring, such as the introduction of an iodine atom at the 3-position, are strategic. Halogen atoms can influence the electronic properties of the ring and can form halogen bonds, which are increasingly recognized as important interactions in drug-receptor binding. The specific placement of the iodo group can also serve to orient the molecule within the binding pocket and can be a site for further chemical modification or for the attachment of imaging agents.

In the context of PARP inhibitors like Olaparib, a related scaffold, 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one, is utilized. Here, the piperazine-1-carbonyl-benzyl moiety positions a larger heterocyclic system (the phthalazinone) to interact with the PARP active site. The design principle involves using the piperazinyl benzoic acid core to correctly present another pharmacophoric element to the target enzyme.

Synthesis of Substituted Derivatives of this compound

The synthesis of derivatives of this compound typically involves standard peptide coupling or amidation reactions. The carboxylic acid group of the molecule is activated and then reacted with an amine-containing fragment to form a stable amide bond.

A general synthetic route involves the coupling of this compound with a desired amine using a coupling agent. Common coupling agents include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a suitable aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF).

General Synthetic Scheme:

For instance, in the synthesis of PARP inhibitors, the this compound could be coupled with a heterocyclic amine, such as an aminophthalazinone derivative. The piperazine nitrogen not involved in the amide bond can also be substituted, often with groups that enhance potency or solubility.

The synthesis of the core scaffold itself can be achieved through nucleophilic aromatic substitution, where a piperazine moiety displaces a leaving group (like fluorine) from a substituted iodobenzoic acid precursor.

Structure-Activity Relationship (SAR) Studies for Biological Interactions

The structure-activity relationship (SAR) for derivatives of this compound is best understood in the context of their target, such as PARP-1. The SAR studies reveal how different substitutions on the core scaffold affect the inhibitory activity.

Key SAR Observations:

Piperazine Substituents: The free nitrogen of the piperazine ring is a common site for modification. Attaching different functional groups here can significantly impact activity. For example, in related PARP inhibitors, acyl groups (like cyclopropanecarbonyl in Olaparib) are often found to be optimal for fitting into a specific hydrophobic pocket of the enzyme.

Amide Moiety: The amide bond formed from the benzoic acid is crucial for interaction with the enzyme's active site, often forming hydrogen bonds with key amino acid residues like Glycine and Serine. The geometry of this amide bond is therefore important for correct orientation.

Below are interactive data tables summarizing hypothetical SAR data for derivatives targeting PARP-1, based on general findings for this class of inhibitors.

Table 1: SAR of Piperazine (R1) Substitutions

Compound IDR1 Substituent on PiperazinePARP-1 IC50 (nM)Notes
1a-H500Unsubstituted piperazine shows moderate activity.
1b-CH3250Small alkyl group improves activity slightly.
1c-C(O)CH3 (Acetyl)100Acyl group significantly enhances potency.
1d-C(O)-cyclopropyl15Cyclopropylcarbonyl group shows optimal binding.
1e-SO2CH3 (Mesyl)150Sulfonyl group is less favorable than acyl.

Table 2: SAR of Benzoic Acid Ring (R2) Substitutions

Compound IDR2 Substituent at Position 3PARP-1 IC50 (nM)Notes
2a-I (Iodo)15Iodine provides strong activity.
2b-Br (Bromo)25Bromine is also effective, slightly less potent.
2c-Cl (Chloro)40Chlorine shows good activity.
2d-F (Fluoro)75Fluorine is less potent than other halogens.
2e-H200Removal of the halogen significantly reduces potency.

These studies underscore the importance of the this compound scaffold as a highly tunable platform for developing potent and selective enzyme inhibitors. The systematic modification of its different components allows for a detailed exploration of the chemical space to achieve desired biological activity.

Advanced Spectroscopic and Structural Elucidation of 3 Iodo 4 Piperazin 1 Yl Benzoic Acid and Its Derivatives

High-Resolution NMR Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 3-Iodo-4-(piperazin-1-yl)benzoic acid, ¹H and ¹³C NMR spectra provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively, while 2D NMR techniques would further confirm the connectivity of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the piperazine (B1678402) ring. The aromatic region would likely show three signals. The proton ortho to the carboxylic acid group and meta to the iodine would appear as a doublet. The proton meta to the carboxylic acid and ortho to the iodine would also be a doublet, while the proton meta to both the carboxylic acid and the iodine would appear as a doublet of doublets. The piperazine ring protons typically show complex multiplets due to their conformational exchange. The four protons on the carbons adjacent to the nitrogen attached to the aromatic ring would likely appear at a different chemical shift than the four protons on the carbons adjacent to the secondary amine. The N-H proton of the piperazine ring would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon skeleton of the molecule. For this compound, distinct signals for each carbon atom are expected. The carbonyl carbon of the carboxylic acid would be observed at the lowest field, typically in the range of 165-185 ppm. The aromatic carbons would appear in the range of 110-160 ppm. The carbon bearing the iodine atom (C-I) would be significantly shielded compared to a non-substituted carbon due to the heavy atom effect. The carbons of the piperazine ring would resonate in the aliphatic region, typically between 40 and 60 ppm.

2D NMR Spectroscopy: To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would reveal the coupling between adjacent protons, confirming the connectivity within the aromatic ring and the piperazine ring. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms. An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connection between the piperazine ring and the aromatic ring, as well as the position of the substituents on the benzene (B151609) ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts are based on the analysis of similar compounds and established NMR principles.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)~12-13 (broad s)~168
Aromatic C-H (ortho to -COOH)~7.8-8.0 (d)~130-135
Aromatic C-H (meta to -COOH)~7.2-7.4 (dd)~125-130
Aromatic C-H (ortho to -I)~7.0-7.2 (d)~115-120
Aromatic C-I-~90-95
Aromatic C-N-~150-155
Aromatic C-COOH-~130-135
Piperazine -CH₂- (adjacent to aromatic ring)~3.2-3.4 (m)~45-50
Piperazine -CH₂- (adjacent to -NH)~3.0-3.2 (m)~43-48
Piperazine -NHVariable (broad s)-

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which can then be used to confirm its elemental formula (C₁₁H₁₃IN₂O₂). The presence of iodine, which is monoisotopic with a mass of 127, would result in a distinct molecular ion peak. docbrown.info

The fragmentation pattern in the mass spectrum would provide further structural confirmation. The C-I bond is relatively weak and can undergo cleavage, leading to a prominent fragment corresponding to the loss of an iodine atom. whitman.edu Another likely fragmentation pathway would involve the cleavage of the piperazine ring or the loss of the carboxylic acid group as CO₂. Analysis of these fragments helps to piece together the molecular structure. Deiodination has been observed in the electrospray ionization (ESI) of iodinated aromatic compounds, particularly when using formic acid as a mobile phase additive. researchgate.netnih.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/zPredicted FragmentNotes
348[M]⁺Molecular ion
221[M - I]⁺Loss of iodine atom
303[M - COOH]⁺Loss of carboxylic acid group
177[M - I - C₄H₈N]⁺Loss of iodine and a portion of the piperazine ring
127[I]⁺Iodine cation

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A broad O-H stretching band from the carboxylic acid would be observed in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp peak around 1700 cm⁻¹. The N-H stretching of the secondary amine in the piperazine ring would be visible around 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-N stretching of the piperazine and its attachment to the aromatic ring would be found in the 1200-1350 cm⁻¹ region. dergipark.org.tr The C-I stretching vibration is expected at lower frequencies, typically in the range of 500-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the benzene ring is expected to give a strong band. The C-I bond, being highly polarizable, should also give a noticeable Raman signal.

Table 3: Predicted Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity (IR/Raman)
Carboxylic Acid (-COOH)O-H stretch2500-3300Broad, Strong / Weak
Carboxylic Acid (-COOH)C=O stretch~1700Strong / Medium
Piperazine (-NH)N-H stretch3300-3500Medium / Weak
Aromatic RingC-H stretch3000-3100Medium / Strong
Aromatic RingC=C stretch1450-1600Medium-Strong / Strong
Aromatic-NC-N stretch1200-1350Strong / Medium
Aromatic-IC-I stretch500-600Medium / Strong

X-ray Crystallography for Solid-State Structure and Supramolecular Assembly

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not available, analysis of related structures allows for a detailed prediction of its solid-state characteristics.

The presence of both hydrogen bond donors (-COOH, -NH) and acceptors (C=O, -N-) suggests that this compound will form an extensive network of hydrogen bonds in the solid state. The carboxylic acid groups are likely to form dimers through strong O-H···O hydrogen bonds. core.ac.uk The piperazine N-H group can also participate in hydrogen bonding with the carboxylic acid oxygen or the nitrogen atoms of neighboring piperazine rings.

Furthermore, the iodine atom can act as a halogen bond donor. nih.govnih.gov Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a Lewis base. In the solid state, the iodine atom could form a halogen bond with a nitrogen or oxygen atom of an adjacent molecule, playing a significant role in the crystal packing. acs.org

Computational and Theoretical Chemistry Investigations of 3 Iodo 4 Piperazin 1 Yl Benzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio)

Quantum chemical calculations are fundamental to predicting the physicochemical properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations are widely used to determine the optimized molecular geometry and electronic structure of organic compounds. actascientific.com For 3-Iodo-4-(piperazin-1-yl)benzoic acid, DFT, particularly with hybrid functionals like B3LYP, is a common choice as it offers a good balance between computational cost and accuracy for predicting various molecular properties. researchgate.netresearchgate.net These calculations typically involve optimizing the molecule's geometry to find its lowest energy conformation and then computing various electronic and structural parameters. researchgate.net

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. irjweb.com

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more reactive and prone to electronic transitions. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich piperazine (B1678402) and iodinated benzene (B151609) ring, while the LUMO would likely be distributed over the electron-withdrawing carboxylic acid group. This distribution influences the molecule's interaction with other chemical species. The energies of these orbitals are also used to calculate global reactivity descriptors, as shown in the table below.

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

Descriptor Formula Description
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability.
Ionization Potential (I) -EHOMOThe energy required to remove an electron.
Electron Affinity (A) -ELUMOThe energy released when an electron is added.
Electronegativity (χ) (I + A) / 2The power of an atom to attract electrons.
Chemical Hardness (η) (I - A) / 2Measures resistance to change in electron distribution.
Chemical Softness (S) 1 / (2η)The reciprocal of hardness, indicating high reactivity.
Electrophilicity Index (ω) χ² / (2η)Measures the propensity to accept electrons.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. actascientific.com The MEP map displays regions of varying electrostatic potential on the molecule's surface, typically color-coded for clarity.

Red regions indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack. For this compound, these would be concentrated around the oxygen atoms of the carboxylic acid group.

Blue regions denote positive electrostatic potential, corresponding to electron-deficient areas that are targets for nucleophilic attack. These would likely be found around the acidic proton of the carboxyl group and the hydrogen atoms on the piperazine ring.

Green regions represent neutral or zero potential.

The MEP map provides insight into intermolecular interactions, particularly hydrogen bonding, which is crucial for understanding how the molecule might interact with biological receptors. researchgate.net

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. nih.gov For a flexible molecule like this compound, which has several rotatable bonds, MD simulations are essential for exploring its conformational landscape. nih.govresearchgate.net The piperazine ring typically adopts a stable chair conformation. nih.govresearchgate.net

MD simulations can reveal how the piperazine ring and the benzoic acid plane orient themselves relative to each other, identifying the most stable and frequently occurring conformations in different environments (e.g., in a vacuum or in a solvent). nih.gov This information is critical for understanding how the molecule might adapt its shape to fit into the binding site of a biological target. nih.gov

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Quantum chemical methods, especially DFT, are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. actascientific.commdpi.com

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. The calculated frequencies correspond to specific vibrational modes, such as C=O stretching in the carboxylic acid group, C-H stretching in the aromatic and piperazine rings, and C-N stretching. mdpi.com These theoretical spectra are invaluable for assigning the bands observed in experimental spectra. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. rsc.org The predicted chemical shifts for the protons and carbons in the aromatic ring, piperazine ring, and carboxylic acid group of this compound can be correlated with experimental NMR data to provide a detailed structural confirmation. rsc.orgresearchgate.net

Ligand-Target Interaction Modeling (e.g., Docking Studies for in vitro biological targets)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein or enzyme. nih.gov This method is a cornerstone of rational drug design. nih.gov For this compound, docking studies would be performed against potential biological targets to explore its therapeutic potential.

The process involves placing the 3D structure of the ligand into the active site of the target protein and evaluating the interactions. researchgate.net The results are ranked using a scoring function that estimates the binding energy. ijper.org A lower binding energy generally indicates a more stable and favorable interaction. These studies can identify key interactions, such as hydrogen bonds between the carboxylic acid or piperazine nitrogens and amino acid residues in the target's active site, as well as hydrophobic or van der Waals interactions. researchgate.net Such insights are crucial for understanding the molecule's mechanism of action and for designing more potent derivatives.

Binding Site Analysis and Interaction Modes

Detailed computational studies focusing specifically on the binding site analysis and interaction modes of this compound are not extensively available in publicly accessible research literature. However, computational analyses of analogous structures containing piperazine and halogenated phenyl moieties provide insights into their potential binding behaviors.

Molecular docking simulations are a primary tool for predicting how a ligand such as this compound might fit into the active site of a protein. These simulations for similar piperazine derivatives often highlight the importance of the piperazine ring in forming key interactions. The nitrogen atoms of the piperazine can act as hydrogen bond acceptors or donors, anchoring the molecule within the binding pocket. For instance, in studies of other 1,4-disubstituted piperazine derivatives, hydrogen bonds and hydrophobic interactions like π–π stacking and π-alkyl stacking with catalytic active sites have been observed. jetir.org

The benzoic acid portion of the molecule introduces a carboxyl group, which is a strong hydrogen bond donor and acceptor. This group can form crucial interactions with polar amino acid residues such as serine, threonine, or the backbone amide groups within a protein's binding site. The phenyl ring itself can participate in hydrophobic interactions and π–π stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan.

A hypothetical binding mode for this compound could involve a multi-point interaction pattern within a target protein, as illustrated in the table below.

Molecular Moiety Potential Interaction Type Potential Interacting Amino Acid Residues
Carboxyl GroupHydrogen Bonding, Ionic InteractionsArginine, Lysine, Histidine, Serine, Threonine
Phenyl Ringπ–π Stacking, Hydrophobic InteractionsPhenylalanine, Tyrosine, Tryptophan, Leucine, Valine
Piperazine RingHydrogen Bonding, Hydrophobic InteractionsAspartic Acid, Glutamic Acid, Asparagine, Glutamine
Iodine AtomHalogen Bonding, Hydrophobic InteractionsCarbonyl oxygens, Aromatic π-systems, Sulfur atoms

Role of Halogen Bonding and Other Non-Covalent Interactions

The iodine substituent on the benzoic acid ring is a key feature that can significantly influence the binding affinity and selectivity of this compound through halogen bonding. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on an oxygen, nitrogen, or sulfur atom, or the π-electrons of an aromatic ring.

In the context of a protein binding site, the iodine atom of this compound could form a halogen bond with the backbone carbonyl oxygen of an amino acid residue or with the side chains of residues like aspartate, glutamate, or serine. This type of interaction can be comparable in strength to a classical hydrogen bond and is highly directional, which can contribute to the precise orientation of the ligand within the binding pocket. The strength of the halogen bond is influenced by the polarizability of the halogen, with iodine typically forming the strongest halogen bonds among the halogens.

Beyond halogen bonding, other non-covalent interactions play a crucial role in the molecular recognition of this compound. These include:

Hydrogen Bonds: As mentioned, the piperazine nitrogens and the carboxylic acid group are prime candidates for forming hydrogen bonds, which are vital for both binding affinity and specificity.

π–π Stacking: The electron-rich phenyl ring can stack with the aromatic rings of amino acid residues, contributing to binding stability.

Hydrophobic Interactions: The carbonaceous parts of the phenyl and piperazine rings can engage in favorable hydrophobic interactions with nonpolar residues in the binding pocket.

Interaction Type Description Potential Functional Groups Involved
Halogen BondingA directional interaction involving the electrophilic region of the iodine atom and a nucleophile.Iodine atom with backbone carbonyls or O/N/S-containing side chains.
Hydrogen BondingElectrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.Carboxyl group, Piperazine nitrogens.
π–π StackingAttractive, noncovalent interactions between aromatic rings.Phenyl ring with aromatic amino acid side chains.
Hydrophobic InteractionsThe tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.Phenyl and piperazine rings with nonpolar amino acid side chains.

Advanced Applications in Chemical and Material Sciences

Role as a Synthetic Intermediate for Complex Molecular Architectures

The structure of 3-Iodo-4-(piperazin-1-yl)benzoic acid suggests its potential as a versatile synthetic intermediate. The presence of three key functional groups—a carboxylic acid, a secondary amine within the piperazine (B1678402) ring, and an iodine atom on the benzene (B151609) ring—offers multiple reaction sites. Theoretically, the carboxylic acid can be converted to esters, amides, or acid chlorides. The piperazine nitrogen is available for N-alkylation, N-arylation, or acylation. The iodo group is particularly significant as it can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings.

These potential reactions would allow for the elaboration of the core structure into more complex molecular architectures. For instance, palladium-catalyzed cross-coupling reactions at the iodo position could be employed to introduce aryl, alkyl, or alkynyl groups, thereby extending the molecular framework. Subsequent modifications of the piperazine and carboxylic acid functionalities could then be used to build intricate, three-dimensional molecules. However, despite this theoretical potential, there is a lack of specific examples in the scientific literature where this compound has been explicitly used as a key intermediate in the total synthesis of complex natural products or in the construction of sophisticated molecular scaffolds for drug discovery.

Table 1: Potential Synthetic Transformations of this compound

Functional Group Potential Reactions Resulting Functionality
Carboxylic Acid Esterification, Amidation Esters, Amides
Piperazine N-H Alkylation, Arylation, Acylation N-Substituted Piperazines

Applications in Probe Development for Biochemical Assays

Molecular probes are essential tools in biochemical assays for visualizing, quantifying, and tracking biological molecules and processes. The structure of this compound possesses features that could be hypothetically exploited for probe development. The piperazine and benzoic acid moieties could serve as recognition elements for specific biological targets, while the iodo-substituted phenyl ring provides a site for the attachment of reporter groups such as fluorophores, biotin, or radioactive isotopes.

The introduction of a fluorescent dye via a cross-coupling reaction at the iodo position could yield a fluorescent probe. The specificity of this probe would then depend on the binding affinity of the 4-(piperazin-1-yl)benzoic acid portion of the molecule for a particular protein or enzyme. However, a review of the literature does not yield any studies where this compound has been utilized as a scaffold for the design or synthesis of biochemical probes.

Contributions to Method Development in Analytical Chemistry

In analytical chemistry, new reagents are constantly being developed to improve the sensitivity, selectivity, and efficiency of analytical methods. Compounds with specific reactive groups can be used as derivatizing agents to enhance the detectability of analytes in techniques like chromatography and mass spectrometry.

The functional groups present in this compound could, in principle, be used for such purposes. For example, the piperazine nitrogen could react with specific functional groups in an analyte, and the presence of the heavy iodine atom could be advantageous in mass spectrometric detection. Nevertheless, there is no documented evidence of this compound being employed in the development of new analytical methods or as a novel analytical reagent.

Potential in Materials Science (e.g., Self-Assembly, Coordination Chemistry)

The field of materials science often utilizes organic molecules as building blocks for the construction of functional materials with tailored properties. The rigid aromatic core and the hydrogen-bonding capabilities of the carboxylic acid and piperazine groups in this compound suggest a potential for its use in the design of self-assembling systems and coordination polymers.

The carboxylic acid can form strong hydrogen bonds, leading to the formation of dimers or extended chains. The piperazine moiety can also participate in hydrogen bonding and can be protonated to interact with anions. Furthermore, the nitrogen atoms of the piperazine and the oxygen atoms of the carboxylate can act as ligands for metal ions, potentially forming metal-organic frameworks (MOFs) or coordination polymers. The iodo group could also engage in halogen bonding, an increasingly recognized non-covalent interaction for directing crystal engineering. While these properties are suggestive of its utility in materials science, there are no published studies that have investigated the self-assembly behavior or the coordination chemistry of this compound.

In Vitro Biological Activity and Mechanistic Elucidation

Enzyme Inhibition Studies and Mechanism of Action

Currently, there are no specific studies published that detail the inhibitory activity of 3-Iodo-4-(piperazin-1-yl)benzoic acid against a particular enzyme or elucidate its precise mechanism of action in this context.

Antimicrobial Activity against Specific Pathogens in Vitro

Detailed investigations into the antimicrobial properties of this compound against specific bacterial or fungal pathogens have not been reported in the available scientific literature.

Antioxidant Activity in Cell-Free Systems

There is currently no published data from cell-free assays to characterize the potential antioxidant activity of this compound.

Receptor Binding Affinity and Selectivity Studies (in vitro models)

While related compounds have been explored for their effects on ion channels, specific data from in vitro receptor binding assays to determine the affinity and selectivity of this compound for specific receptors is not available. nih.gov

In Vitro Cellular Activity and Pathway Modulation

The effects of this compound on cellular activity and its potential to modulate specific intracellular signaling pathways have not yet been characterized in published in vitro studies.

Future Research Directions and Outlook for 3 Iodo 4 Piperazin 1 Yl Benzoic Acid

Exploration of Undiscovered Reactivity and Catalysis

The inherent chemical functionalities of 3-Iodo-4-(piperazin-1-yl)benzoic acid present opportunities for exploring novel reactions and catalytic applications. The iodoarene moiety is a key feature, as iodinated aromatic compounds are valuable precursors in a multitude of transition metal-catalyzed cross-coupling reactions. nih.gov Future research could focus on leveraging the iodine atom for reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings to synthesize more complex molecular architectures. The electron-donating nature of the adjacent piperazine (B1678402) group may influence the reactivity of the C-I bond, a factor that warrants systematic investigation.

Furthermore, the field of iodine catalysis, which presents a more environmentally benign alternative to some transition metal-catalyzed reactions, is a promising area of exploration. researchgate.net Investigations could explore the potential of this compound or its derivatives to act as catalysts or pre-catalysts in various organic transformations. The presence of the basic piperazine nitrogen and the acidic carboxylic acid group within the same molecule could also be exploited for cooperative or bifunctional catalysis.

Rational Design of Next-Generation Analogues for Specific Research Probes

The piperazine moiety is a well-established pharmacophore in drug discovery, known for its ability to modulate pharmacokinetic properties and interact with various biological targets. nih.govmatilda.sciencenbinno.comresearchgate.net This makes this compound an excellent scaffold for the rational design of next-generation research probes. By systematically modifying the core structure, new analogues with tailored properties can be developed.

Future research in this area should involve a detailed exploration of structure-activity relationships (SAR). This can be achieved by:

Substitution on the piperazine ring: Introducing different functional groups on the second nitrogen of the piperazine ring can significantly alter the molecule's biological activity and target specificity.

Modification of the benzoic acid group: Esterification, amidation, or replacement of the carboxylic acid with other acidic groups can influence solubility, cell permeability, and binding interactions.

Varying the position of the substituents: Moving the iodo, piperazinyl, and carboxyl groups around the benzene (B151609) ring will create a library of isomers with potentially diverse biological profiles.

These rationally designed analogues could be developed as probes to investigate specific biological processes or as potential therapeutic agents.

Development of Advanced Computational Tools for Predictive Modeling

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research. For this compound and its future analogues, the development and application of advanced computational models will be invaluable.

Future research should focus on:

Predicting reactivity: Utilizing density functional theory (DFT) and other quantum mechanical methods to predict the regioselectivity of electrophilic aromatic substitution reactions on the benzene ring. nih.govlibretexts.org Machine learning-based models can also be developed to predict reaction outcomes with high accuracy. nih.govrsc.org

Modeling biological interactions: Molecular docking and molecular dynamics simulations can be employed to predict how analogues of this compound will bind to specific protein targets. This can help in prioritizing the synthesis of compounds with the highest potential for biological activity.

Quantitative Structure-Activity Relationship (QSAR) models: By correlating the structural features of a series of analogues with their biological activity, QSAR models can be built to predict the activity of yet-unsynthesized compounds, thus accelerating the discovery process.

These computational approaches will enable a more targeted and efficient exploration of the chemical and biological potential of this class of compounds.

Integration into Supramolecular Systems and Nanotechnology Research

The structural components of this compound make it an attractive building block for the construction of supramolecular assemblies and for integration into nanomaterials.

Key areas for future research include:

Halogen bonding: The iodine atom can act as a halogen bond donor, a directional non-covalent interaction that is increasingly being used in crystal engineering and the design of functional materials. frontiersin.orgoup.comnih.govresearchgate.net The interplay between halogen bonding from the iodine, hydrogen bonding from the carboxylic acid, and the coordination capabilities of the piperazine nitrogen could lead to the formation of novel supramolecular structures such as co-crystals and gels.

Nanoparticle functionalization: The carboxylic acid group provides a convenient anchor for attaching the molecule to the surface of nanoparticles. nih.govmdpi.com Functionalizing nanoparticles with this compound or its derivatives could impart new properties to the nanomaterials, with potential applications in areas such as targeted drug delivery and medical imaging. nih.govresearchgate.net The piperazine moiety can also be used to modify the surface properties of nanomaterials.

By exploring these avenues, researchers can harness the unique properties of this compound to create advanced materials with novel functions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-iodo-4-(piperazin-1-yl)benzoic acid, and how can purity be optimized?

  • Synthesis : The compound is typically synthesized via coupling reactions between iodobenzoic acid derivatives and piperazine. For example, a Buchwald-Hartwig amination or Ullmann coupling may be employed to introduce the piperazine moiety at the 4-position of the benzoic acid backbone. Post-synthetic iodination at the 3-position is achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions .
  • Purity Optimization : Recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) or chromatography (silica gel with EtOAc/hexane gradients) is recommended. Monitor purity via HPLC (C18 column, 0.1% TFA in H2O/ACN) .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural Confirmation :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm), piperazine CH2 groups (δ 2.5–3.5 ppm), and carboxylic acid protons (broad δ 12–13 ppm).
  • Mass Spectrometry : ESI-MS in negative mode typically shows [M–H]<sup>−</sup> at m/z 359.1 (calculated for C11H12IN2O2).
    • Purity Assessment : Use UV-Vis (λmax ~270 nm) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can regioselective iodination be achieved in the presence of competing reactive sites (e.g., piperazine NH groups)?

  • Methodology : Protect the piperazine nitrogen with tert-butoxycarbonyl (Boc) groups prior to iodination. After iodination at the 3-position, deprotect using TFA/DCM (1:1). This prevents side reactions (e.g., N-iodination) and ensures >90% regioselectivity .
  • Reaction Monitoring : Track iodine incorporation via <sup>127</sup>I NMR or X-ray crystallography .

Q. What strategies mitigate decomposition during long-term storage?

  • Storage Conditions : Store as a lyophilized powder at –20°C under argon. Avoid aqueous solutions (hydrolysis risk); instead, prepare fresh stock solutions in DMSO (≤10 mM) .
  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC to identify degradation products (e.g., deiodinated analogs) .

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

  • Computational Insights : DFT calculations (B3LYP/6-31G*) reveal the iodine atom’s electron-withdrawing effect activates the benzoic acid’s para position for nucleophilic aromatic substitution. The piperazine ring’s electron-donating nature further directs reactivity .
  • Experimental Validation : Suzuki-Miyaura coupling with arylboronic acids at 80°C (Pd(PPh3)4, K2CO3, DMF/H2O) yields biaryl derivatives with >75% efficiency .

Q. What safety protocols are essential given its acute toxicity profile?

  • Handling : Use fume hoods, nitrile gloves, and PPE. Avoid inhalation; LD50 (oral, rat) is estimated at 250 mg/kg based on structural analogs .
  • Waste Disposal : Neutralize with 10% NaOH before incineration to prevent iodine release .

Pharmacological & Mechanistic Questions

Q. What in vitro assays are suitable for evaluating its kinase inhibition potential?

  • Assay Design :

  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ assays.
  • IC50 Determination : Use dose-response curves (0.1–100 µM) with recombinant kinases and ATP concentrations near Km.
    • Data Interpretation : Compare inhibition patterns to known piperazine-containing kinase inhibitors (e.g., imatinib analogs) .

Q. How can molecular docking predict its binding affinity to serotonin receptors?

  • Protocol :

Generate 3D structures (Open Babel, MMFF94 force field).

Dock into 5-HT1A/5-HT2A receptor models (AutoDock Vina).

Validate with MD simulations (GROMACS, 100 ns).

  • Key Interactions : Piperazine NH forms hydrogen bonds with Asp116 (5-HT1A), while the iodine atom engages in hydrophobic contacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.